REACTION_CXSMILES
|
[Cl-].C[Al+]C.[N+:5]([C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:16]=1[NH:15][CH:14]=[CH:13]2)([O-:7])=[O:6].[C:17](Cl)(=[O:19])[CH3:18].[Cl-].[NH4+]>CCCCCC.ClCCl>[C:17]([C:13]1[C:12]2[C:16](=[C:8]([N+:5]([O-:7])=[O:6])[CH:9]=[CH:10][CH:11]=2)[NH:15][CH:14]=1)(=[O:19])[CH3:18] |f:0.1,4.5|
|
Name
|
solution
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].C[Al+]C
|
Name
|
solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC=C2C=CNC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The obtained mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate thus formed
|
Type
|
FILTRATION
|
Details
|
was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with hot ethanol sufficiently
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with a saturated aqueous solution of common salt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled in a vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CNC2=C(C=CC=C12)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |